molecular formula C15H11F3N2O3 B5868602 2-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide

2-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No. B5868602
M. Wt: 324.25 g/mol
InChI Key: KQEQFJYYETUTSQ-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TFB-TN and is commonly used as a synthetic intermediate in the preparation of other compounds.

Scientific Research Applications

  • Polymer Synthesis and Properties

    • New poly(arylene ether amide)s with trifluoromethyl pendent groups were synthesized using a nucleophilic nitro displacement reaction of AB-type monomers, including 4-Nitro-3-trifluoromethyl-[N-(4-hydroxyphenyl)]benzamide and 4-nitro-3-trifluoromethyl-[N-(3-hydroxyphenyl)]benzamide. These polymers showed high molecular weights and glass transition temperatures and were soluble in common organic solvents, forming transparent films upon casting (Lee & Kim, 2002).
  • Crystal Structure Analysis

    • Studies on the crystal structure of similar compounds, such as 2-Nitro-N-(4-nitrophenyl)benzamide, revealed specific characteristics like dihedral angles between aromatic rings and orientation of nitro groups. These findings contribute to understanding the molecular geometry and intermolecular interactions of related compounds (Saeed, Hussain & Flörke, 2008).
  • Organic Synthesis and Characterization

    • Synthesis of a series of N-(substituted phenyl)-2-methyl-4-(4-(4-(trifluoromethyl)-2-nitrophenoxy) phenyl)-1,4-dihydropyrimido[1,2-a] benzimidazole-3-carboxamide products from related compounds, showcasing diverse organic synthesis applications. The structural confirmation of these products was supported by spectroscopic and elemental analysis (Shukla & Chauhan, 2016).
  • Spectroscopic Analysis and DFT Studies

    • Synthesis and spectroscopic analysis of N-(2-methyl-5-nitro-phenyl)benzamide were conducted, highlighting its potential in materials science. Density Functional Theory (DFT) was used for theoretical analysis, and the single crystal was grown using a slow evaporation technique (Prabukanthan et al., 2021).
  • Antitubercular Drug Precursors

    • The compound has been used as a precursor in synthesizing antituberculosis drug candidates, specifically in the creation of 8-nitro-1,3-benzothiazin-4-ones (Richter et al., 2021).
  • Methylation in Organic Chemistry

    • Research on methylation of C-H bonds in benzamides using phenyltrimethylammonium salts highlights another application in organic synthesis (Uemura, Yamaguchi & Chatani, 2016).
  • Corrosion Inhibition Studies

    • N-Phenyl-benzamide derivatives have been studied for their effectiveness in inhibiting the acidic corrosion of mild steel. This application is crucial in industrial material science (Mishra et al., 2018).
  • Antimicrobial Properties

    • New acylthiourea derivatives, including related benzamide compounds, have shown significant antimicrobial activity against various bacterial and fungal strains, indicating their potential as novel anti-microbial agents (Limban, Marutescu & Chifiriuc, 2011).

properties

IUPAC Name

2-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O3/c1-9-12(6-3-7-13(9)20(22)23)14(21)19-11-5-2-4-10(8-11)15(16,17)18/h2-8H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEQFJYYETUTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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